molecular formula C7H16ClNO B6183276 (1S,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride CAS No. 2624108-80-9

(1S,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride

Cat. No. B6183276
CAS RN: 2624108-80-9
M. Wt: 165.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-2-(Dimethylamino)cyclopentan-1-ol hydrochloride, also known as DMCP, is an organic compound commonly used in the synthesis of organic molecules. It is a versatile reagent used in many organic reactions and has a wide range of applications in both industrial and academic research. DMCP is a useful reagent because of its high reactivity, low cost, and ease of use.

Scientific Research Applications

(1S,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride is a widely used reagent in the synthesis of organic molecules. It is often used as a catalyst in reactions such as the Stetter reaction, the Knoevenagel condensation, and the Michael addition. It is also used in the synthesis of peptides, amino acids, and other biologically active compounds. Additionally, (1S,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride has been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride is not fully understood. However, it is believed to act as a proton donor in the reaction of dimethylamine and cyclopentanone, which results in the formation of the desired product. Additionally, (1S,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride is believed to act as a Lewis acid in the reaction of dimethylamine and cyclopentanal, which results in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1S,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride have not been extensively studied. However, it has been shown to have a low acute toxicity in animal models, suggesting that it is relatively safe to use in laboratory experiments. Additionally, (1S,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride has been shown to have a low potential for generating toxic byproducts.

Advantages and Limitations for Lab Experiments

The primary advantage of using (1S,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride in laboratory experiments is its low cost and ease of use. Additionally, it has a wide range of applications and is highly reactive. However, there are some limitations to using (1S,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride. For example, it has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, it can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for research involving (1S,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride. These include further investigation into its mechanism of action, development of new synthetic methods for its use, and exploration of its potential applications in drug discovery and development. Additionally, further research into its biochemical and physiological effects could help to identify potential therapeutic uses. Finally, further research into its toxicity and environmental impact could help to identify potential safety concerns.

Synthesis Methods

The synthesis of (1S,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride is relatively straightforward and can be achieved through a number of methods. One of the most commonly used methods involves the reaction of dimethylamine and cyclopentanone in the presence of hydrochloric acid. The reaction is typically carried out at room temperature and yields (1S,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride hydrochloride as the major product. Other methods for the synthesis of (1S,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride include the reaction of dimethylamine with cyclopentanone in the presence of an acid catalyst, and the reaction of dimethylamine and cyclopentanal in the presence of a base catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride involves the reduction of the corresponding ketone intermediate using sodium borohydride.", "Starting Materials": [ "Cyclopentanone", "Dimethylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Preparation of (1S,2R)-2-(dimethylamino)cyclopentan-1-one by reacting cyclopentanone with dimethylamine in methanol.", "Step 2: Reduction of (1S,2R)-2-(dimethylamino)cyclopentan-1-one using sodium borohydride in methanol to yield (1S,2R)-2-(dimethylamino)cyclopentan-1-ol.", "Step 3: Formation of (1S,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride by reacting (1S,2R)-2-(dimethylamino)cyclopentan-1-ol with hydrochloric acid in water and neutralizing with sodium hydroxide." ] }

CAS RN

2624108-80-9

Product Name

(1S,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.